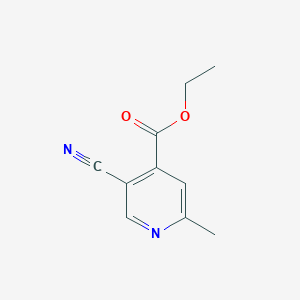

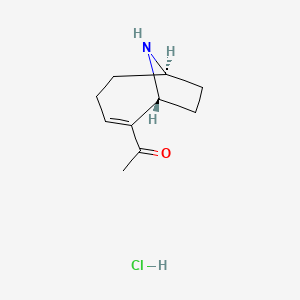

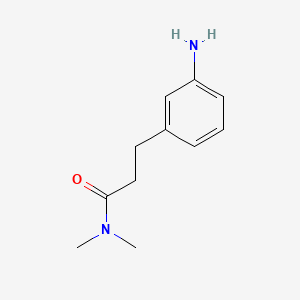

![molecular formula C8H15N3O B1292877 N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine CAS No. 1015845-60-9](/img/structure/B1292877.png)

N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine, more commonly known as MMP-2, is an amine-containing compound that has been studied extensively for its potential applications in scientific research. MMP-2 is a member of the matrix metalloproteinase (MMP) family, which are a group of enzymes that play a crucial role in the extracellular matrix (ECM) remodeling process. MMP-2 is involved in the degradation of various ECM components, including collagens, laminins, and proteoglycans. In addition, MMP-2 has been shown to be involved in the regulation of cell migration, angiogenesis, and inflammation.

Applications De Recherche Scientifique

Synthesis and Characterization

Research efforts have been dedicated to synthesizing and characterizing various pyrazole derivatives, including compounds structurally related to N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine. These compounds have been synthesized through reactions involving hydroxymethyl pyrazole derivatives or by condensing acyl derivatives with primary amines, leading to the formation of enamines and other derivatives. The structural characterization of these compounds has been performed using techniques such as FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single-crystal X-ray crystallography, revealing detailed information about their molecular geometries and bonding arrangements (Titi et al., 2020), (Belmar et al., 2005).

Biological Activity

Several studies have explored the biological activities of pyrazole derivatives. These activities include antitumor, antifungal, and antibacterial properties, suggesting the potential use of these compounds as pharmacophores for the development of new therapeutic agents. For instance, certain pyrazole derivatives have shown inhibitory effects against breast cancer cells and microbes, indicating their relevance in medicinal chemistry and drug discovery processes (Titi et al., 2020). Additionally, the antibacterial and antifungal activities of pyrazole Schiff bases have been investigated, revealing their potential as antibacterial agents (Feng et al., 2018).

Applications in Material Science and Chemistry

Pyrazole derivatives have also found applications in material science and chemistry, such as in the synthesis of hydrogels modified through condensation reactions with various amines, leading to polymers with enhanced swelling properties and thermal stability, suitable for medical applications (Aly & El-Mohdy, 2015). Moreover, these compounds have been used in the synthesis of highly functionalized pyrazolo[3,4-b]pyridines, demonstrating the versatility of pyrazole derivatives in organic synthesis (Gunasekaran et al., 2014).

Propriétés

IUPAC Name |

2-methoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O/c1-11-7-8(6-10-11)5-9-3-4-12-2/h6-7,9H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTJBDRHCCNCVDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CNCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649168 |

Source

|

| Record name | 2-Methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine | |

CAS RN |

1015845-60-9 |

Source

|

| Record name | 2-Methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

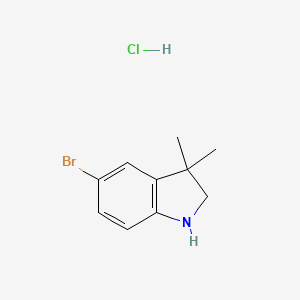

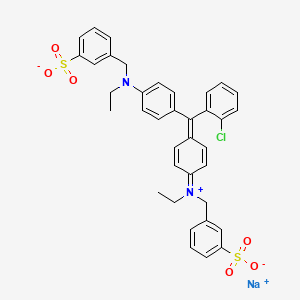

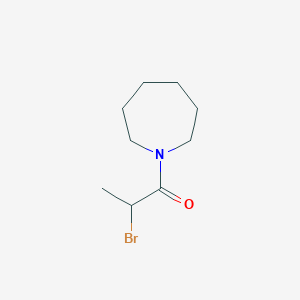

![7-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1292798.png)

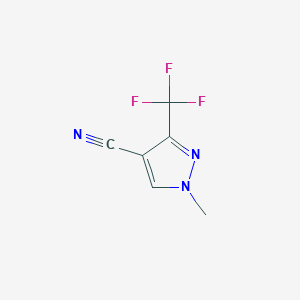

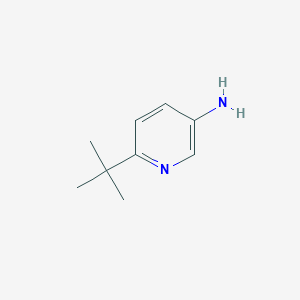

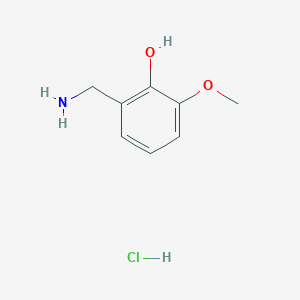

![[4-(2-Aminoethyl)phenyl]dimethylamine dihydrochloride](/img/structure/B1292819.png)

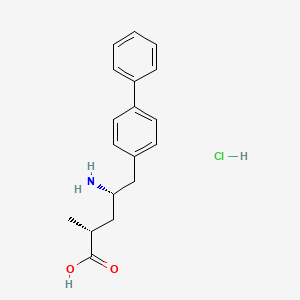

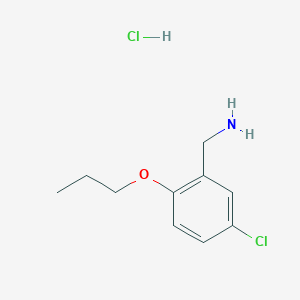

![P-[(3-bromo-6-cyano-2-naphthalenyl)difluoromethyl]-phosphonic acid](/img/structure/B1292822.png)